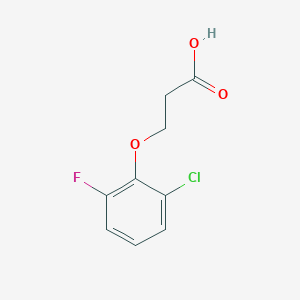

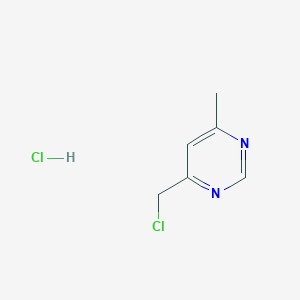

![molecular formula C10H12N4 B2417217 5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine CAS No. 887571-91-7](/img/structure/B2417217.png)

5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine” is a three-membered azaheterocyclic system that is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .

Synthesis Analysis

The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .

Molecular Structure Analysis

The molecular structure of “5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine” is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .

Chemical Reactions Analysis

The synthesis of “5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine” involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

The compound is used in the synthesis of its derivatives. For instance, it can react with hydrazine hydrate, phenylisothiocyanate, or benzoyl chloride to give derivatives . These derivatives can be further treated with hydrazine hydrate to afford pyrazolo[3,4-b]quinolines derivatives .

Pharmaceutical Agents

Pyrazolo[3,4-b]quinoline derivatives, which include “5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine”, are used as pharmaceutical agents . They have been reported to have inhibitory effects on oncogenic Ras , which is a protein that can cause cancer when it is mutated or expressed at high levels.

Antitumor Properties

Benzo[b][1,8]naphthyridine derivatives, which can be synthesized from “5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine”, possess antitumor properties . This makes them potential candidates for cancer treatment.

Trypanocidal Properties

The benzo[b][1,8]naphthyridine derivatives also exhibit trypanocidal properties . This means they can be used in the treatment of diseases caused by trypanosomes, such as African sleeping sickness and Chagas disease.

DNA Binding Properties

These derivatives have been found to have DNA binding properties . This suggests potential applications in genetic engineering and biotechnology.

Antimicrobial Agents

Benzo[b][1,8]naphthyridine derivatives are also known to be effective antimicrobial agents . They can be used in the treatment of various bacterial and fungal infections.

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrazolo[3,4-b]quinolines, have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Mode of Action

It’s known that the compound is synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (ac-so3h) as the catalyst . This method involves a sequential opening/closing cascade reaction .

Result of Action

Compounds with similar structures have shown potential as pharmaceutical agents and inhibitors of oncogenic ras .

Action Environment

The synthesis of similar compounds has been carried out at room temperature, suggesting that environmental conditions such as temperature may play a role in the compound’s synthesis .

Propiedades

IUPAC Name |

5,6,7,8-tetrahydro-2H-pyrazolo[3,4-b]quinolin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-9-7-5-6-3-1-2-4-8(6)12-10(7)14-13-9/h5H,1-4H2,(H3,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOCGNCNSQGAGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=NNC(=C3C=C2C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S)-2-[(4-nitrophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2417134.png)

![2-Methoxy-5-({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2417142.png)

![N-(4-methoxybenzyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2417143.png)

![6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2417146.png)

![5,6-dimethyl-3-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one](/img/structure/B2417147.png)

![N-(2,5-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2417151.png)

![8-(3,4-dimethoxyphenethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2417152.png)

![2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2417157.png)